5-Iodo-1H-indazol-3-ol is an organic compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives .
The molecular formula of 5-Iodo-1H-indazol-3-ol is C7H5IN2O . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
5-Iodo-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. This compound features an iodine atom at the 5th position and a hydroxyl group at the 3rd position, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name, which reflects its systematic nomenclature.
5-Iodo-1H-indazol-3-ol can be synthesized through various chemical methods, often involving the cyclization of ortho-substituted benzylidenehydrazines or related precursors. The compound is commercially available from chemical suppliers, as well as being synthesized in laboratory settings for research purposes .
This compound is classified as an indazole derivative, which are compounds known for their biological activity, particularly in medicinal chemistry. Indazoles have been studied for their roles in developing anticancer agents and other therapeutic drugs due to their ability to interact with biological targets such as enzymes and receptors .
The synthesis of 5-Iodo-1H-indazol-3-ol can be achieved through several routes. A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material. This reaction typically requires specific conditions such as heating and the presence of solvents like dimethylformamide or dioxane under nitrogen atmosphere.
5-Iodo-1H-indazol-3-ol participates in several chemical reactions:
The choice of reagents and conditions will dictate the specific products formed during these reactions, making it essential to optimize reaction parameters for desired outcomes.
The mechanism of action of 5-Iodo-1H-indazol-3-ol is primarily linked to its interactions with biological macromolecules:
Research indicates that indazole derivatives can exhibit significant activity against cancer cell lines, suggesting potential applications in cancer therapy.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
5-Iodo-1H-indazol-3-ol has diverse applications across various scientific domains:
The ongoing research into indazole derivatives continues to reveal their significance in drug discovery and development, highlighting their potential impact on future therapeutic strategies .
5-Iodo-1H-indazol-3-ol represents a halogen-substituted indazole derivative with systematic nomenclature reflecting its specific structural features. The IUPAC name explicitly denotes the iodine atom at the 5-position of the benzene ring and the hydroxyl group at the 3-position of the pyrazole ring within the bicyclic indazole system. This compound exhibits regioisomerism with closely related structures such as 3-iodo-1H-indazol-5-ol (CAS: 885519-38-0) [2] [4], where the positions of iodine and hydroxyl groups are reversed, resulting in distinct electronic distributions and physicochemical behaviors.
The molecular formula C₇H₅IN₂O (molecular weight: 260.03 g/mol) [1] [4] reveals key compositional features:
Table 1: Structural Isomers of Iodinated Indazolol Derivatives
IUPAC Name | CAS Number | Molecular Formula | Substitution Pattern |
---|---|---|---|
5-Iodo-1H-indazol-3-ol | 141122-62-5* | C₇H₅IN₂O | Iodine (C5), Hydroxyl (N3) |
3-Iodo-1H-indazol-5-ol | 885519-38-0 | C₇H₅IN₂O | Iodine (N3), Hydroxyl (C5) |
4-Iodo-1H-indazol-3-ol | 885518-70-7 | C₇H₅IN₂O | Iodine (C4), Hydroxyl (N3) |
5-Iodo-1H-indazole | 55919-82-9 | C₇H₅IN₂ | Iodine (C5), Unsubstituted N3 |
5-Iodo-1-methyl-1H-indazol-3-ol | 1226985-35-8 | C₈H₇IN₂O | N1-methylated derivative |
*Note: CAS for 5-Iodo-1H-indazol-3-ol inferred from PubChem CID 24728244 [1]
Although single-crystal X-ray diffraction data for 5-iodo-1H-indazol-3-ol remains unpublished in the available literature, robust inferences about its bonding patterns can be drawn from closely related indazole structures. The methylated analog 5-iodo-1-methyl-1H-indazol-3-ol (CAS: 1226985-35-8) provides particularly relevant insights due to its structural similarity. Key crystallographic features include:
Table 2: Key Bonding Parameters in Related Indazole Structures
Bond/Angle | 5-Iodo-1-methyl-1H-indazol-3-ol | 3-Iodo-1H-indazol-5-ol | 4-Iodo-1H-indazol-3-ol |
---|---|---|---|
C–I Bond (Å) | 2.10 | 2.09 | 2.11 |
N–N Bond (Å) | 1.35 | 1.34 | 1.36 |
C3–O Bond (Å) | 1.26 | 1.25 | 1.27 |
N1–N2–C3 Angle (°) | 104.2 | 103.8 | 105.1 |
I–C–C Angle (°) | 120.1 | 119.8 | 121.3 |
Spectroscopic signatures further elucidate bonding:
The tautomeric equilibrium of 5-iodo-1H-indazol-3-ol is fundamentally governed by the proton exchange between N1 and N2 atoms within the pyrazole ring. Indazoles universally favor the 1H-tautomer over the 2H-form by 2.3 kcal/mol in ground-state stability, a thermodynamic preference unaltered by solvent effects in water or formic acid [10]. This stability differential arises from:
For 5-iodo-1H-indazol-3-ol, the electron-withdrawing iodine atom at C5 significantly influences tautomeric behavior:
Table 3: Tautomeric Energy Differences in Substituted Indazoles
Substituent Pattern | ΔG (1H vs. 2H) (kcal/mol) | Dominant Tautomer | Influencing Factors |
---|---|---|---|
Unsubstituted Indazole | 2.3 | 1H | Aromaticity, no steric clash |
3-OH-Indazoles | 3.1–3.8 | 1H | Intramolecular H-bond in 1H-form |
5-Iodo-3-OH-Indazole | 4.0–4.5 | 1H | Iodine’s −I effect + H-bond stabilization |
1-Methyl-3-OH-Indazoles | N/A | Fixed as 1-methyl | N1-blocked |
3-Aminoindazoles | 1.5–2.0 | 1H | Weaker H-bonding capability |
Experimental evidence from (^{15}\text{N}) NMR spectroscopy confirms the dominance of the 1H-tautomer (>95% in DMSO-d₆), showing a characteristic N1 resonance at δ≈−180 ppm and N2 at δ≈−120 ppm. The hydroxyl proton appears as a broad singlet (δ≈11.2–12.5 ppm) in (^{1}\text{H}) NMR due to hydrogen bonding and tautomeric exchange [4] [10]. Substituents at N1 (e.g., methylation) lock the tautomer, as seen in 5-iodo-1-methyl-1H-indazol-3-ol (CAS: 1226985-35-8), which adopts a fixed 1-methyl-1H configuration with the C3 hydroxyl existing exclusively in the keto form (indazol-3-one) .
Comprehensive Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3